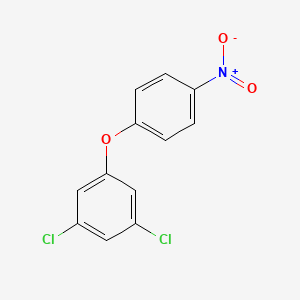

3,5-Dichlorophenyl p-nitrophenyl ether

Descripción

Historical Context and Discovery

The historical development of this compound as a compound of analytical interest can be traced through the evolution of environmental monitoring protocols and the systematic cataloguing of haloether compounds by regulatory agencies. The compound emerged as a subject of scientific investigation within the broader context of haloether analysis methodology development, particularly through the establishment of standardized analytical procedures by environmental protection agencies. The Environmental Protection Agency's Method 8111, which describes gas chromatographic methods for determining haloether concentrations, specifically includes this compound among the target analytes, indicating its recognition as a compound requiring standardized analytical protocols.

The discovery and characterization of this compound occurred within the framework of systematic chemical analysis of aromatic ether compounds containing both chlorinated phenyl groups and nitrophenyl moieties. Early analytical work focused on developing reliable identification and quantification methods for this class of compounds, leading to the establishment of specific retention time data and chromatographic parameters that would become standard reference points for analytical laboratories. The compound's inclusion in official analytical methods represents the culmination of extensive research into its chemical behavior and analytical properties.

The analytical significance of this compound is demonstrated through its specific chromatographic behavior, which has been extensively characterized using various analytical columns and conditions. Gas chromatographic analysis using DB-5 and DB-1701 columns reveals distinct retention times of 14.55 minutes and 21.33 minutes respectively, providing reliable identification parameters for analytical laboratories. This chromatographic data represents crucial information for the analytical chemistry community and demonstrates the compound's value as a reference standard for method development and validation.

The compound's role in organochlorine chemistry extends to its function as a model compound for understanding the broader class of chlorinated aromatic ethers. Research findings indicate that compounds in this class exhibit specific patterns of behavior during analytical procedures, and this compound serves as a well-characterized example that helps scientists understand and predict the behavior of structurally related compounds. The systematic study of this compound has contributed to the development of analytical protocols that can be applied to the detection and quantification of numerous related organochlorine compounds.

Propiedades

IUPAC Name |

1,3-dichloro-5-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-8-5-9(14)7-12(6-8)18-11-3-1-10(2-4-11)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZIXOIDCOTWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943431 | |

| Record name | 1,3-Dichloro-5-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21105-77-1 | |

| Record name | Ether, 3,5-dichlorophenyl p-nitrophenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021105771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloro-5-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Aromatic Substitution Using 3,5-Dichlorophenol and p-Chloronitrobenzene

- A key preparation method involves reacting 3,5-dichlorophenol with p-chloronitrobenzene in the presence of an aqueous base (commonly potassium hydroxide or sodium hydroxide) and a copper catalyst.

- The reaction is conducted by heating the mixture at elevated temperatures (around 175–200 °C) for several hours.

- After completion, the reaction mixture is poured into ice water and extracted with an organic solvent such as ethylene dichloride.

- The organic layer is purified by charcoal treatment, filtration, and washing with potassium hydroxide solution to remove unreacted phenol.

- The solvent is removed by distillation, and the product is purified by fractional distillation or recrystallization.

Key Reaction Conditions and Results:

| Component | Amount (parts by weight) | Moles (approx.) | Notes |

|---|---|---|---|

| 3,5-Dichlorophenol | Variable (e.g., 86.5) | ~0.53 | Phenol nucleophile |

| Aqueous Potassium Hydroxide | ~27 | ~0.41 | Base to generate phenolate |

| p-Chloronitrobenzene | ~50 | ~0.32 | Electrophilic aromatic halide |

| Copper powder | ~0.5 | Catalyst | Facilitates substitution |

- Reaction time: 6–8 hours

- Reaction temperature: ~175–200 °C

- Yield: Approximately 60% isolated yield after purification

- Product properties: Distillation range 167–171 °C at 0.25 mm Hg, melting point 87–89 °C

- Elemental analysis: Chlorine ~25.3%, Nitrogen ~4.94% (close to theoretical values)

This method is illustrated in the patent US3080225A, which reports the successful synthesis of 3,5-dichlorophenyl 4-nitrophenyl ether with consistent analytical data confirming the structure and purity.

Variations in Phenol and Halonitrobenzene Reactants

- Similar preparations have been reported using other dichlorophenols (e.g., 2,3-dichlorophenol, 2,4-dichlorophenol) and trichlorophenols.

- These variations affect the reaction temperature, distillation points, melting points, and yields but generally follow the same nucleophilic substitution mechanism.

- For example, 2,3-dichlorophenyl 4-nitrophenyl ether distills at 173–178 °C and melts at 123–125 °C after recrystallization.

Alternative Synthetic Routes and Considerations

- Some methods for related nitrodiphenyl ethers involve reacting phenolates with nitro-substituted halobenzenes in polar aprotic solvents like N-methyl-2-pyrrolidone at elevated temperatures (140–150 °C).

- However, the presence of electron-withdrawing nitro groups reduces nucleophilicity, making some substitutions inefficient without catalysts or harsh conditions.

- Preparation of phenolate salts prior to reaction can improve yields and selectivity.

Purification and Characterization

- The crude product is purified by fractional distillation under reduced pressure or recrystallization from solvents such as benzene-hexane mixtures.

- Characterization includes melting point determination, elemental analysis for chlorine and nitrogen content, and spectroscopic methods (IR, NMR) where applicable.

- Analytical data typically align closely with theoretical values, confirming the compound’s identity and purity.

Summary Table of Preparation Method for 3,5-Dichlorophenyl p-Nitrophenyl Ether

| Step | Conditions/Details | Outcome/Notes |

|---|---|---|

| Reactants | 3,5-Dichlorophenol, p-chloronitrobenzene, KOH (aqueous), Cu powder | Nucleophilic aromatic substitution |

| Temperature | 175–200 °C | Reaction proceeds over 6–8 hours |

| Work-up | Pour reaction into ice water, extract with ethylene dichloride | Separation of organic and aqueous layers |

| Purification | Charcoal treatment, filtration, KOH wash, solvent removal | Removal of unreacted phenol and impurities |

| Final purification | Fractional distillation or recrystallization | Product with melting point 87–89 °C |

| Yield | ~60% isolated yield | Moderate yield typical for this reaction |

| Analytical data | Chlorine ~25.3%, Nitrogen ~4.94% | Matches theoretical composition |

Research Findings and Notes

- The copper powder acts as a catalyst facilitating the nucleophilic aromatic substitution of the halonitrobenzene by the phenolate ion.

- The reaction requires high temperatures to overcome the reduced nucleophilicity caused by the electron-withdrawing nitro group.

- The use of aqueous base generates the phenolate ion in situ, which is the active nucleophile.

- Extraction and washing steps are critical to remove unreacted starting materials and side products.

- The fractional distillation under reduced pressure helps to isolate the pure ether product without decomposition.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dichlorophenyl p-nitrophenyl ether undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Various carboxylic acids and quinones.

Reduction: Corresponding amines.

Substitution: Substituted phenyl ethers.

Aplicaciones Científicas De Investigación

Herbicidal Activity

Research indicates that compounds similar to 3,5-Dichlorophenyl p-nitrophenyl ether exhibit herbicidal properties. Specifically, derivatives of this compound have been tested for their effectiveness against a range of weeds and crop pathogens. For example, the related compound N-(3',5'-dichlorophenyl)itaconimide has shown significant fungicidal activity against fungi affecting rice crops, such as Pyricularia oryzae .

Fungicidal Properties

The compound's structural attributes suggest potential fungicidal applications. Studies have demonstrated that related nitrophenyl ethers can inhibit fungal growth effectively, making them suitable candidates for agricultural fungicides .

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest that it may possess antibacterial and antifungal properties. Research into its derivatives has indicated significant antimicrobial activity against various pathogens, which could lead to its use in pharmaceutical formulations aimed at treating infections .

Kinase Inhibition

Recent studies have focused on the synthesis of compounds based on this compound as selective inhibitors of specific kinases involved in cancer pathways. For instance, modifications to the compound have resulted in derivatives that selectively inhibit CLK kinases with low nanomolar potency . This highlights its potential as a lead compound in cancer therapeutics.

Dye Intermediates

Due to its reactive nature, this compound can serve as an intermediate in the synthesis of dyes and pigments. Its chlorinated structure allows for further chemical modifications that can enhance color stability and intensity.

Photochemical Applications

Research has shown that related nitrophenyl ethers can undergo photochemical reactions when exposed to UV light, leading to the formation of reactive species that can be utilized in various industrial processes . This property may open avenues for its application in photoinitiators for polymerization processes.

Case Studies

Mecanismo De Acción

The mechanism of action of 3,5-Dichlorophenyl p-nitrophenyl ether involves its interaction with plant cellular membranes, leading to increased membrane permeability and subsequent cellular damage. The compound induces stomatal closure, decreases transpiration, and increases leaf temperature, ultimately causing thermal injury to the plant . The molecular targets include various enzymes and proteins involved in membrane integrity and function .

Comparación Con Compuestos Similares

Key Observations:

- Substituent Position: The 3,5-dichloro configuration in the target compound distinguishes it from nitrofen (2,4-dichloro).

- Functional Groups : Chlomethoxyfen incorporates a methoxy group adjacent to the nitro substituent, enhancing steric bulk and altering lipophilicity compared to the target compound.

- This highlights the role of the 3,5-dichloro moiety in organ-specific toxicity.

Physicochemical Properties

- Stability : The nitro group enhances stability against hydrolysis, a feature shared with nitrofen and chlomethoxyfen.

Regulatory and Environmental Considerations

Compounds like nitrofen and chlomethoxyfen are regulated under pesticide legislation due to their ecological and health risks.

Actividad Biológica

Overview

3,5-Dichlorophenyl p-nitrophenyl ether, commonly known as Nitrofen, is a diphenyl ether herbicide with the molecular formula C12H7Cl2NO3. This compound has garnered attention due to its significant biological activities, particularly its herbicidal properties and potential toxicological effects on various organisms.

Target Enzyme : Nitrofen primarily targets the enzyme protoporphyrinogen oxidase , which plays a crucial role in the biosynthesis of heme and chlorophyll.

Mode of Action : By inhibiting this enzyme, Nitrofen disrupts the synthesis of these vital components, leading to impaired photosynthesis and growth in plants. The inhibition results in stunted development, as chlorophyll is essential for capturing light energy during photosynthesis.

Biochemical Pathways Affected :

- Heme Biosynthesis Pathway

- Chlorophyll Biosynthesis Pathway

Pharmacokinetics

Nitrofen exhibits low solubility in water (0.0001 g/100ml at 22°C) and a high boiling point (368°C), indicating its persistence in the environment and limited mobility in aquatic systems. Its high flash point (>200°C) suggests stability under normal handling conditions.

Biological Activity

The biological activity of Nitrofen has been studied extensively, revealing both its herbicidal properties and potential toxic effects on non-target organisms.

Herbicidal Activity

- Target Weeds : Nitrofen is effective against a variety of broadleaf and grass weed species.

- Application : It is used in agricultural settings to control weed growth, leveraging its ability to disrupt essential plant processes.

Toxicological Effects

Research indicates that Nitrofen may have adverse effects on mammalian systems and aquatic life:

- Mammalian Toxicity : Studies have shown that exposure to Nitrofen can lead to various health issues in mammals, including changes in organ weights and potential impacts on reproductive health .

- Aquatic Toxicity : Due to its low solubility, Nitrofen poses risks to aquatic ecosystems, potentially affecting fish and other aquatic organisms through runoff from treated areas .

Case Studies

- Impact on Plant Physiology : A study demonstrated that Nitrofen application resulted in significant stomatal closure and alterations in membrane permeability in treated plants, leading to reduced photosynthetic efficiency.

- Toxicological Assessment in Mammals : An investigation into the effects of Nitrofen on rats revealed increased liver weights and renal damage at higher exposure levels, suggesting systemic toxicity .

- Environmental Persistence : Research highlighted the compound's persistence in soil environments, raising concerns about long-term ecological impacts, particularly regarding non-target species .

Data Summary

Below is a summary table highlighting key findings related to the biological activity of this compound.

| Parameter | Value/Observation |

|---|---|

| Molecular Formula | C12H7Cl2NO3 |

| Primary Target | Protoporphyrinogen oxidase |

| Herbicidal Efficacy | Effective against broadleaf and grass weeds |

| Solubility in Water | 0.0001 g/100ml at 22°C |

| Boiling Point | 368°C |

| Flash Point | >200°C |

| Toxic Effects on Mammals | Increased liver weight; renal damage observed |

| Environmental Impact | Persistent; potential risk to aquatic life |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.